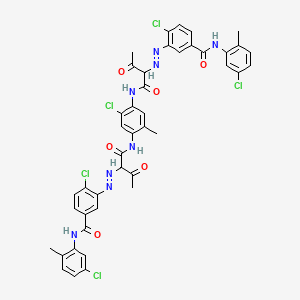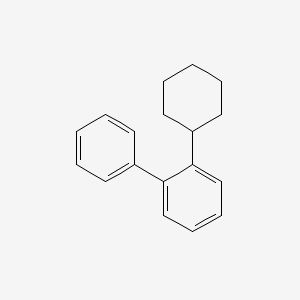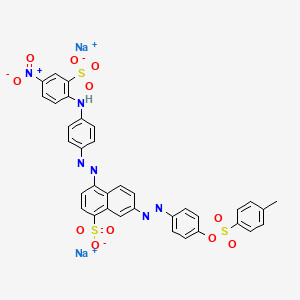
Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate involves multiple steps, including diazotization and coupling reactions. The process typically begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical transformations under controlled conditions. The final product is then purified through filtration, crystallization, or other separation techniques to achieve the desired purity and quality.
化学反应分析
Types of Reactions
Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulphonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulphones, while reduction typically produces aromatic amines.
科学研究应用
Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets and pathways involved in its action depend on the specific application. For example, in biological staining, the compound binds to cellular components, allowing for visualization under a microscope.
相似化合物的比较
Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate is unique due to its specific structure and properties. Similar compounds include other azo dyes, such as:
- Disodium 4,4’-bis(2-sulphostyryl)biphenyl
- Disodium 4,4’-bis(4-aminophenyl)azo-2,2’-stilbenedisulphonate
- Disodium 4,4’-bis(4-nitrophenyl)azo-2,2’-stilbenedisulphonate
These compounds share similar azo linkages but differ in their substituents and overall structure, leading to variations in their properties and applications.
属性
CAS 编号 |
82508-83-6 |
|---|---|
分子式 |
C35H24N6Na2O11S3 |
分子量 |
846.8 g/mol |
IUPAC 名称 |
disodium;7-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-4-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C35H26N6O11S3.2Na/c1-22-2-14-29(15-3-22)55(50,51)52-28-12-8-25(9-13-28)37-39-26-10-16-30-31(20-26)34(53(44,45)46)19-18-32(30)40-38-24-6-4-23(5-7-24)36-33-17-11-27(41(42)43)21-35(33)54(47,48)49;;/h2-21,36H,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI 键 |
PAZOCDMRVPQWRP-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC4=C(C=CC(=C4C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



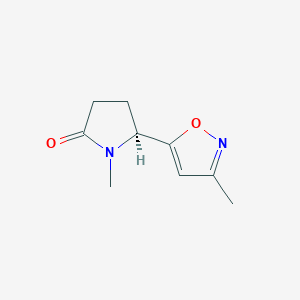

![3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride](/img/structure/B12725370.png)
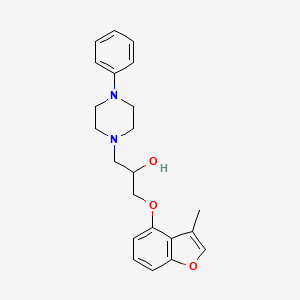
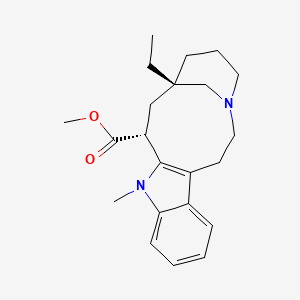
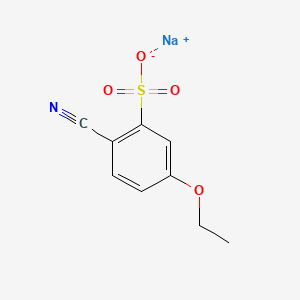
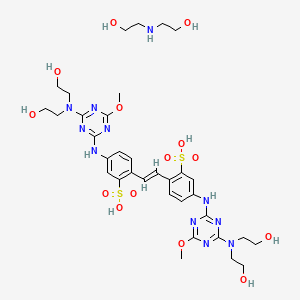
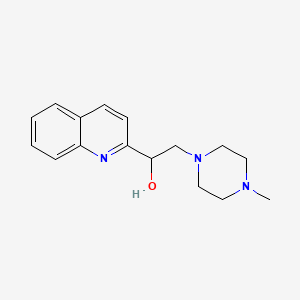

![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)
